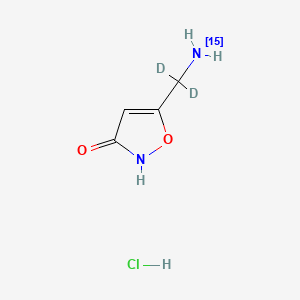
Muscimol-15N,d2 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Muscimol-15N,d2 Hydrochloride is a synthetic derivative of muscimol, an isoxazole compound naturally found in the mushroom Amanita muscaria. This compound is labeled with isotopes of nitrogen (15N) and deuterium (d2), making it particularly useful in scientific research for tracing and studying biochemical pathways .
Vorbereitungsmethoden
The preparation of Muscimol-15N,d2 Hydrochloride involves the use of deuterated reagents and isotopically labeled nitrogenThis process requires careful control of reaction conditions to ensure the correct incorporation of isotopes . Industrial production methods are similar but scaled up to meet the demand for research purposes .
Analyse Chemischer Reaktionen
Muscimol-15N,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Muscimol-15N,d2 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: The compound is used to study the function of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Medicine: Research involving muscimol derivatives helps in the development of new therapeutic agents targeting GABA receptors.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
Muscimol-15N,d2 Hydrochloride primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it binds to GABA-A receptors, increasing the inhibitory effects of GABA. This leads to hyperpolarization of neurons and decreased neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Muscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed tracing studies. Similar compounds include:
Muscimol: The parent compound, naturally occurring in Amanita muscaria.
Ibotenic Acid: Another compound found in the same mushroom, which can be converted to muscimol.
Gaboxadol: A synthetic derivative used in research and potential therapeutic applications.
These compounds share similar structures and functions but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C4H7ClN2O2 |
|---|---|
Molekulargewicht |
153.57 g/mol |
IUPAC-Name |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
InChI-Schlüssel |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC(=O)NO1)[15NH2].Cl |
Kanonische SMILES |
C1=C(ONC1=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















